molecular formula C18H18N4O6S4 B1233988 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid CAS No. 28752-68-3

2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid

Cat. No.: B1233988
CAS No.: 28752-68-3
M. Wt: 514.6 g/mol
InChI Key: ZTOJFFHGPLIVKC-YAFCTCPESA-N
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Description

2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid is a chemical compound widely used in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its ability to produce a green-blue color when oxidized, making it a valuable chromogenic substrate for peroxidase reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid typically involves the reaction of 3-ethylbenzothiazoline with sulfuric acid, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: Industrial production of 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and reactors helps in maintaining the desired reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid primarily undergoes oxidation reactions. When exposed to oxidizing agents like hydrogen peroxide in the presence of peroxidase, it forms a green-blue radical cation .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is the green-blue radical cation, which is highly stable and can be measured spectrophotometrically .

Scientific Research Applications

2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. The compound acts as an electron donor, and upon oxidation, it forms a stable radical cation. This radical cation is responsible for the characteristic green-blue color, which can be quantitatively measured .

Comparison with Similar Compounds

Uniqueness: 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid is unique due to its high sensitivity and stability as a chromogenic substrate. Its ability to produce a distinct green-blue color upon oxidation makes it particularly valuable in quantitative assays .

Properties

IUPAC Name

(2E)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOJFFHGPLIVKC-YAFCTCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)S/C1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30931-67-0 (di-ammonium salt)
Record name 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10894755
Record name 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28752-68-3
Record name 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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